The synthesis of ITH12575 involves a two-step process:
The technical details of these reactions include careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The synthesis aims to produce compounds with favorable drug-like properties while maintaining neuroprotective efficacy.
The molecular formula of ITH12575 is , with a molecular weight of approximately 331.86 g/mol. Its structure includes:
The structural representation can be described using the InChI key: RDMUJSJZBYAAEF-UHFFFAOYSA-N, and its SMILES notation is: O=C1NC2=CC=C(Cl)C=C2C(C3=C(C(C)C)C=CC=C3)SC1
.
ITH12575 has been evaluated for its reactivity in various biological contexts:
These reactions highlight ITH12575's potential as a therapeutic agent in conditions characterized by calcium dysregulation.
The mechanism by which ITH12575 exerts its effects involves:
ITH12575 possesses several notable physical and chemical properties:
These properties are crucial for its application in research settings.
ITH12575 has significant potential applications in scientific research, particularly in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: